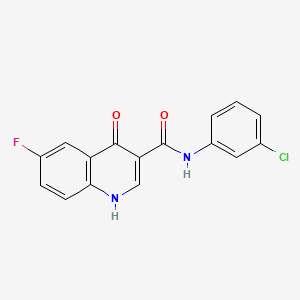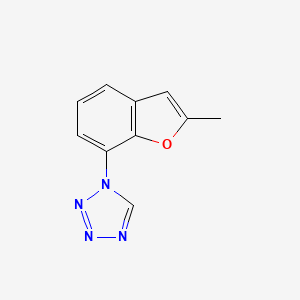![molecular formula C13H8ClN5S2 B11472796 N-(4-chlorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B11472796.png)
N-(4-chlorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]amine is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a chlorophenyl group, a thienyl group, and a triazolothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]amine typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the triazolothiadiazole core followed by the introduction of the chlorophenyl and thienyl groups. Common reagents used in these reactions include hydrazine derivatives, thiocarbonyl compounds, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-((2-fluorobenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole
- Other triazolothiadiazole derivatives
Uniqueness
N-(4-chlorophenyl)-N-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H8ClN5S2 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
InChI |
InChI=1S/C13H8ClN5S2/c14-8-3-5-9(6-4-8)15-12-18-19-11(10-2-1-7-20-10)16-17-13(19)21-12/h1-7H,(H,15,18) |
InChI Key |
NFOIQKBGNQKSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(S3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11472717.png)
![5-(4-methoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11472718.png)
![N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B11472728.png)

![N-{2-[ethoxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-methoxybenzamide](/img/structure/B11472743.png)
![N,N'-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide)](/img/structure/B11472747.png)

![7-(2-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472759.png)

![Diethyl 3,3'-[(1,6-dioxohexane-1,6-diyl)di(imino)]bis[4-(1,3-benzodioxol-5-yloxy)benzoate]](/img/structure/B11472768.png)
![2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11472780.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472781.png)
![N-[(1Z)-3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1(4H)-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B11472783.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11472791.png)
